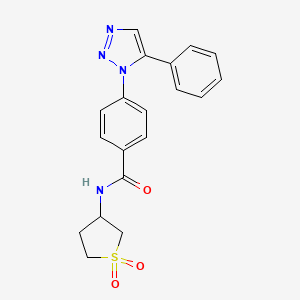

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Description

The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is 382.10996162 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-(5-phenyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-19(21-16-10-11-27(25,26)13-16)15-6-8-17(9-7-15)23-18(12-20-22-23)14-4-2-1-3-5-14/h1-9,12,16H,10-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLPFYPNZIWNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tetrahydrothiophene moiety linked to a benzamide and a triazole ring. The molecular formula is , with a molecular weight of approximately 376.5 g/mol. The structure is significant for its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against cervical and bladder cancer cells, with IC50 values in the micromolar range .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound also displays antimicrobial properties . Preliminary studies suggest effectiveness against a range of bacterial and fungal strains. Mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes:

- GIRK Channel Activation : It has been identified as a potential activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in cellular excitability and signaling pathways .

- Targeting Enzymatic Pathways : Interaction studies indicate that the compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

In Vitro Studies

A study conducted on various human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis. The most notable effects were observed in cervical and bladder cancer cells, where it outperformed standard chemotherapeutics in certain assays .

In Vivo Studies

Preliminary in vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in animal models. These findings suggest potential for further development as a therapeutic agent against specific cancers.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Significant | Moderate |

| N-(2-(dimethylamino)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-pyrazole | Structure | Moderate | Significant |

| N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-oxazole | Structure | Low | Significant |

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions are critical for successful synthesis?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. First, the tetrahydrothiophene dioxide moiety is functionalized via amidation using coupling agents like EDC/HOBt. Next, the 5-phenyl-1H-1,2,3-triazole group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Critical conditions include:

- Temperature control (0–5°C during amidation to prevent side reactions).

- Solvent selection (DMF or acetonitrile for CuAAC to enhance reactivity).

- Catalyst optimization (palladium or nickel complexes for cross-coupling steps) .

- pH monitoring (neutral to slightly basic conditions for amidation stability) .

Advanced: How can researchers optimize coupling reactions to improve yield and purity, especially with steric hindrance from the triazole moiety?

Methodological Answer:

Steric hindrance from the bulky triazole group requires:

- Pre-activation of intermediates : Use of pre-synthesized acyl chlorides or active esters to reduce reaction steps .

- Ultrasound-assisted synthesis : Enhances reaction rates and reduces aggregation of sterically hindered intermediates .

- High-pressure liquid chromatography (HPLC) purification : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely related byproducts .

Basic: What spectroscopic and crystallographic methods confirm molecular structure and purity?

Methodological Answer:

- NMR : 1H/13C NMR identifies proton environments (e.g., sulfone protons at δ 3.5–4.0 ppm; triazole protons at δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the tetrahydrothiophene dioxide ring) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~432.12 g/mol) .

Advanced: How to resolve NMR ambiguities caused by the heterocyclic system?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to correlate overlapping proton signals (e.g., distinguishing triazole C–H from aromatic benzamide signals) .

- Variable-temperature NMR : Reduces signal broadening in DMSO-d6 by disrupting hydrogen-bonded aggregates .

- Complementary IR spectroscopy : Confirms sulfone (SO2) stretching vibrations at 1150–1300 cm⁻¹ .

Basic: What in vitro assays evaluate biological activity in antimicrobial/anticancer research?

Methodological Answer:

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .

- Anticancer : MTT assays (72 hr exposure to human cancer cell lines, e.g., MCF-7 or HeLa) .

- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases, with IC50 calculations .

Advanced: How to elucidate mechanisms of action when initial data suggest multiple targets?

Methodological Answer:

- Proteomics profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- Molecular docking : Screen against structural databases (PDB) to prioritize targets (e.g., triazole interactions with ATP-binding pockets) .

- Knockout cell lines : CRISPR-Cas9-mediated gene editing to validate target dependency .

Advanced: How to address conflicting biological activity data across studies?

Methodological Answer:

- Dose-response validation : Replicate assays with standardized protocols (e.g., ATCC cell lines, fixed serum concentrations) .

- Metabolic stability testing : Assess compound degradation in PBS or liver microsomes to rule out false negatives .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for direct binding quantification .

Advanced: Methodologies for SAR studies to identify critical functional groups?

Methodological Answer:

- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., replacing phenyltriazole with indole or pyridine) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., sulfone vs. carbonyl groups) to bioactivity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.